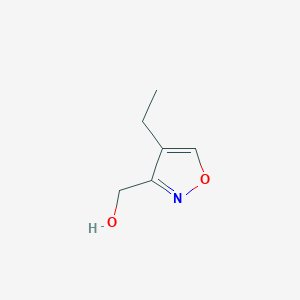

(4-Ethyl-1,2-oxazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

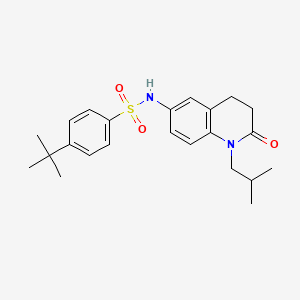

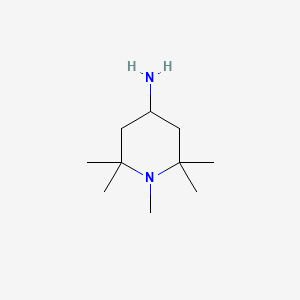

“(4-Ethyl-1,2-oxazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazoline compounds, which include “this compound”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a novel protocol for the synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a ruthenium(II) catalyst .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of the ethyl group at the 4-position and a methanol group attached to the oxazole ring are characteristic of this compound .Mechanism of Action

Target of Action

Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

The interaction of oxazole derivatives with their targets often leads to changes in biological responses. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Biochemical Pathways

Oxazole derivatives can affect various biochemical pathways. The specific pathways and their downstream effects would depend on the exact structure of the derivative and its biological targets .

Result of Action

The molecular and cellular effects of oxazole derivatives can vary widely, depending on their specific targets and modes of action. Some oxazole derivatives have shown inhibitory effects on certain types of cancer cells, microbes, and other disorders .

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Ethyl-1,2-oxazol-3-yl)methanol in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various compounds, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It can also be used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. However, one of the limitations of using this compound is its limited solubility in water. This may limit its use in certain applications.

Future Directions

There are several future directions for the use of (4-Ethyl-1,2-oxazol-3-yl)methanol in scientific research. One direction is the development of new synthetic methods to obtain the compound with higher yields and purity. Another direction is the study of the biochemical and physiological effects of the compound. Further studies are needed to understand the mechanism of action of this compound and its potential applications in medicine and agriculture. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis may also be explored further.

Synthesis Methods

(4-Ethyl-1,2-oxazol-3-yl)methanol can be synthesized using various methods. One of the commonly used methods is the reaction of ethyl glyoxalate with hydroxylamine hydrochloride and sodium acetate. The reaction mixture is heated to obtain the desired product with a high yield. Another method involves the reaction of ethyl bromoacetate with hydroxylamine hydrochloride and sodium hydroxide. The reaction mixture is then heated to obtain the desired product. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

(4-Ethyl-1,2-oxazol-3-yl)methanol has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name |

(4-ethyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQLHRGIWGCHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2958874.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)

![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)

![2-ethoxy-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2958890.png)